1-Ethyltetrahydrothiophenium salt with N-cyanocyanamide
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Overview
Description
1-Ethyltetrahydro-1H-thiophen-1-ium Di(cyano)amide is a chemical compound with a unique structure that includes a thiophenium ion and two cyano groups.
Preparation Methods
The synthesis of 1-Ethyltetrahydro-1H-thiophen-1-ium Di(cyano)amide typically involves the reaction of tetrahydrothiophene with ethyl iodide to form the ethylated thiophenium ion. This intermediate is then reacted with cyanamide under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethyltetrahydro-1H-thiophen-1-ium Di(cyano)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiophenium derivatives.
Scientific Research Applications
1-Ethyltetrahydro-1H-thiophen-1-ium Di(cyano)amide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Ethyltetrahydro-1H-thiophen-1-ium Di(cyano)amide involves its interaction with specific molecular targets. The thiophenium ion can interact with nucleophiles, while the cyano groups can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways .
Comparison with Similar Compounds
1-Ethyltetrahydro-1H-thiophen-1-ium Di(cyano)amide can be compared with similar compounds such as:
Tetrahydrothiophene: Lacks the ethyl and cyano groups, making it less reactive.
Ethylthiophene: Contains an ethyl group but lacks the thiophenium ion and cyano groups.
Cyanamide: Contains cyano groups but lacks the thiophenium ion and ethyl group.
The uniqueness of 1-Ethyltetrahydro-1H-thiophen-1-ium Di(cyano)amide lies in its combination of a thiophenium ion with ethyl and cyano groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H13N3S |
---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
cyanoiminomethylideneazanide;1-ethylthiolan-1-ium |
InChI |
InChI=1S/C6H13S.C2N3/c1-2-7-5-3-4-6-7;3-1-5-2-4/h2-6H2,1H3;/q+1;-1 |
InChI Key |
KHOJGBLGKCGMET-UHFFFAOYSA-N |
Canonical SMILES |
CC[S+]1CCCC1.C(=[N-])=NC#N |
Origin of Product |
United States |
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